Benzaldehyde, 4-acetoxy-3-methoxy-2-nitro-, 3-phenylsemicarbazide
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Overview
Description
2-Methoxy-3-nitro-4-[(E)-{[(phenylcarbamoyl)amino]imino}methyl]phenyl acetate is an organic compound with the molecular formula C17H17N3O6. This compound is characterized by its complex structure, which includes methoxy, nitro, and phenylcarbamoyl groups. It is primarily used in scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-3-nitro-4-[(E)-{[(phenylcarbamoyl)amino]imino}methyl]phenyl acetate typically involves multiple steps. One common method includes the nitration of 2-methoxyphenyl acetate followed by the introduction of the phenylcarbamoyl group through a series of condensation reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and condensation processes. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to achieve the required purity levels for research applications.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3-nitro-4-[(E)-{[(phenylcarbamoyl)amino]imino}methyl]phenyl acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-methoxy-3-amino-4-[(E)-{[(phenylcarbamoyl)amino]imino}methyl]phenyl acetate.
Scientific Research Applications
2-Methoxy-3-nitro-4-[(E)-{[(phenylcarbamoyl)amino]imino}methyl]phenyl acetate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methoxy-3-nitro-4-[(E)-{[(phenylcarbamoyl)amino]imino}methyl]phenyl acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenylcarbamoyl group may also play a role in modulating the compound’s activity by interacting with specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-[(E)-{[(phenylcarbamoyl)amino]imino}methyl]phenyl acetate
- 3-Nitro-4-[(E)-{[(phenylcarbamoyl)amino]imino}methyl]phenyl acetate
- 2-Methoxy-3-nitro-4-[(E)-{[(phenylcarbamoyl)amino]imino}methyl]phenyl benzoate
Uniqueness
2-Methoxy-3-nitro-4-[(E)-{[(phenylcarbamoyl)amino]imino}methyl]phenyl acetate is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H16N4O6 |
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Molecular Weight |
372.3 g/mol |
IUPAC Name |
[2-methoxy-3-nitro-4-[(E)-(phenylcarbamoylhydrazinylidene)methyl]phenyl] acetate |
InChI |
InChI=1S/C17H16N4O6/c1-11(22)27-14-9-8-12(15(21(24)25)16(14)26-2)10-18-20-17(23)19-13-6-4-3-5-7-13/h3-10H,1-2H3,(H2,19,20,23)/b18-10+ |
InChI Key |
KAJJNUCIRNAVDW-VCHYOVAHSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C(=C(C=C1)/C=N/NC(=O)NC2=CC=CC=C2)[N+](=O)[O-])OC |
Canonical SMILES |
CC(=O)OC1=C(C(=C(C=C1)C=NNC(=O)NC2=CC=CC=C2)[N+](=O)[O-])OC |
Origin of Product |
United States |
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